molecular formula C13H11FN2O B505944 4-fluoro-N-(5-methyl-2-pyridinyl)benzamide

4-fluoro-N-(5-methyl-2-pyridinyl)benzamide

Cat. No. B505944
M. Wt: 230.24g/mol
InChI Key: FVOHJIYCTRVAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(5-methyl-2-pyridinyl)benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Alzheimer's Disease Research

4-Fluoro-N-(5-methyl-2-pyridinyl)benzamide has been used as a molecular imaging probe for Alzheimer's disease (AD) research. It was employed in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of AD patients. This research found significant decreases in receptor densities in both hippocampi and raphe nuclei of AD patients, correlating with clinical symptoms and glucose utilization changes (Kepe et al., 2006).

Chemical Synthesis and Structural Analysis

The compound has been synthesized and characterized through various techniques like NMR, IR, MS, and X-ray crystallography. These studies aid in understanding its chemical structure and properties, which is crucial for further pharmacological and biochemical research (Deng et al., 2014).

Potential Antipsychotic Applications

Research into substituted benzamides, which includes compounds similar to 4-fluoro-N-(5-methyl-2-pyridinyl)benzamide, has indicated their potential as dopamine D-2 receptor antagonists. This could have implications for developing antipsychotic medications (Högberg et al., 1991).

Antimicrobial and Antifungal Activity

Some derivatives of 4-fluoro-N-(5-methyl-2-pyridinyl)benzamide have shown promising antimicrobial and antifungal activities. These studies are essential for the development of new antibiotics and antifungal agents (Desai et al., 2013).

Pharmacokinetics and Metabolism

The compound has been a subject of pharmacokinetics and metabolism studies in the context of novel antineoplastic tyrosine kinase inhibitors. Understanding how it metabolizes in the body is crucial for its potential application in cancer treatment (Gong et al., 2010).

properties

Product Name

4-fluoro-N-(5-methyl-2-pyridinyl)benzamide

Molecular Formula

C13H11FN2O

Molecular Weight

230.24g/mol

IUPAC Name

4-fluoro-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11FN2O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,1H3,(H,15,16,17)

InChI Key

FVOHJIYCTRVAMA-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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